

Health and Safety Information for 4-Isobutoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isobutoxybenzoic acid

Cat. No.: B1348398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **4-isobutoxybenzoic acid**. The information is compiled from various safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses related to this compound.

Chemical Identification

Property	Value
Chemical Name	4-Isobutoxybenzoic acid
Synonyms	4-(2-methylpropoxy)benzoic acid, p-Isobutoxybenzoic acid
CAS Number	1571-08-0
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol [1]
Chemical Structure	

Hazard Identification and Classification

4-Isobutoxybenzoic acid is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system. Ingestion may also be harmful.

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[2\]](#)
- H315: Causes skin irritation.[\[3\]](#)[\[4\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[4\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)[\[4\]](#)

GHS Pictograms:

- alt text

Signal Word: Warning

Toxicological Data

Quantitative toxicological data for **4-isobutoxybenzoic acid** is limited in publicly available literature. The GHS classification "Harmful if swallowed" (H302) suggests an acute oral LD50 in the range of 300 to 2000 mg/kg for rats, according to UN GHS criteria. However, specific experimental data for **4-isobutoxybenzoic acid** has not been identified. For a related compound, p-isobutyl-benzoic acid, an intravenous LD50 in mice has been reported.

Test	Species	Route	Value	Reference
LD50	Mouse	Intravenous	56 mg/kg	[5]
LD50 (Oral, Rat) for Benzoic Acid (analogue)	Rat	Oral	1700 mg/kg	[6]
LD50 (Dermal, Rabbit) for Benzoic Acid (analogue)	Rabbit	Dermal	>2,000 mg/kg	
LC50 (Inhalation, Rat) for Benzoic Acid (analogue)	Rat	Inhalation (4h)	>12.2 mg/L	

Note: Data for benzoic acid is provided for context as a structurally related compound.

Physical and Chemical Properties

Property	Value	Reference
Physical State	Solid, powder	
Color	White to off-white	
Melting Point	139-141 °C	[2]
Boiling Point	Not available	
Flash Point	Not available	
Solubility	Insoluble in water.	[7]
Vapor Pressure	Not available	

Experimental Protocols

The following are detailed methodologies for key experiments cited in safety assessments of chemicals like **4-isobutoxybenzoic acid**.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

- Principle: The method uses a small number of animals in a stepwise process to classify a substance into a toxicity category based on the observed mortality.
- Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - The substance is administered orally to a group of three animals.
 - The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the study is stopped.
- Data Analysis: The LD50 is not determined precisely, but the substance is assigned to a GHS category based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

- Principle: A single dose of the test substance is applied to the skin of an animal and the resulting skin reaction is observed and graded.
- Animal Selection: Albino rabbits are typically used.
- Procedure:
 - A small area of the animal's back is clipped free of fur.

- 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- The exposure period is typically 4 hours.
- After exposure, the patch is removed and the skin is cleaned.
- The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The severity of the skin reactions is scored according to a standardized scale (Draize scale). The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

- Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The resulting ocular reactions are observed and graded.
- Animal Selection: Albino rabbits are the recommended species.
- Procedure:
 - A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.
 - The eyelids are held together for a short period to prevent loss of the substance.
 - The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
- Data Analysis: The severity of the ocular lesions is scored using a standardized system. The scores are used to classify the substance's eye irritation potential.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method is commonly used to determine the flash point of combustible solids.

- Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the sample. The flash point is the lowest temperature at which the vapors ignite.
- Apparatus: Pensky-Martens closed-cup tester.
- Procedure:
 - The solid is placed in the test cup.
 - The cup is heated at a slow, constant rate.
 - A test flame is directed into the cup at regular temperature intervals.
 - The temperature at which a flash is observed is recorded as the flash point.
- Data Analysis: The observed flash point is corrected for barometric pressure.

Safe Handling and Storage

Handling:

- Avoid contact with skin, eyes, and clothing.
- Do not breathe dust.
- Handle in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (see Section 7).
- Wash hands thoroughly after handling.

Storage:

- Keep container tightly closed in a dry and well-ventilated place.

- Store at room temperature.
- Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls:

- Use in a well-ventilated area. Local exhaust ventilation is recommended.

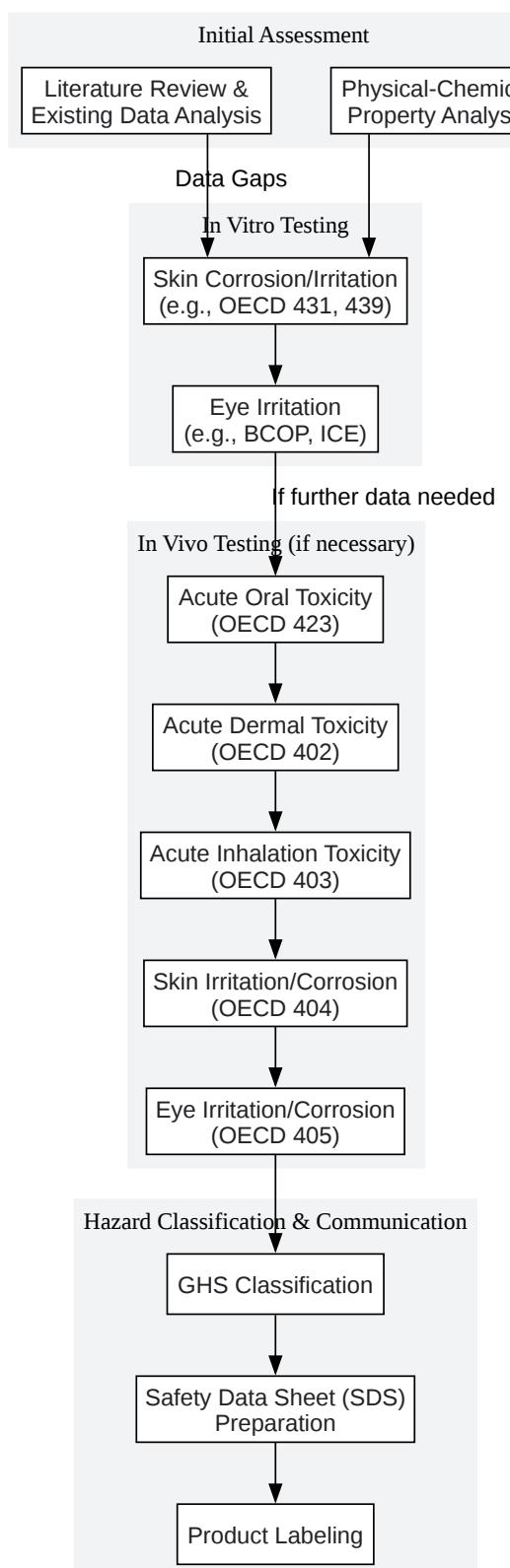
Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection:
 - Wear protective gloves (e.g., nitrile rubber).
 - Wear a lab coat or other protective clothing to prevent skin contact.
- Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be worn.

First Aid Measures

- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.
- Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

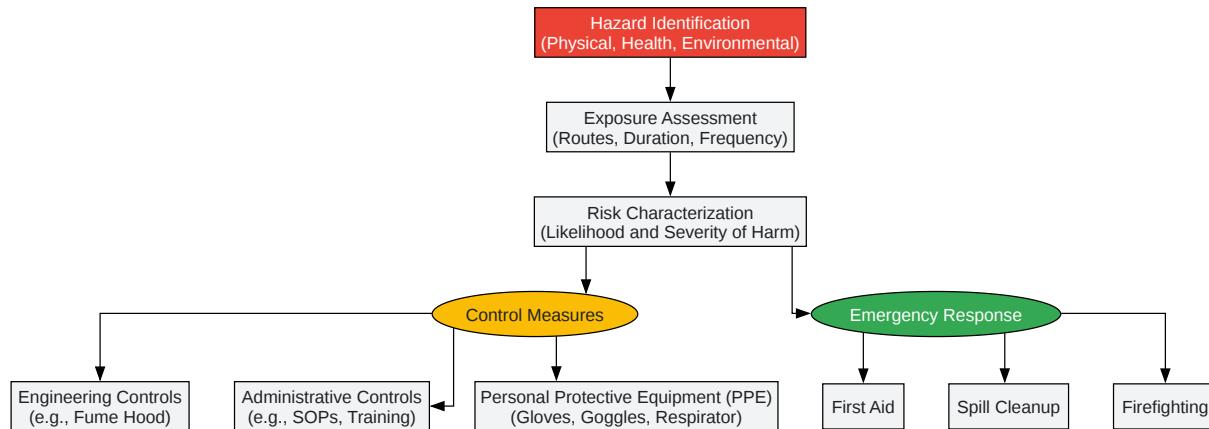
Firefighting Measures


- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Specific Hazards: May emit toxic fumes under fire conditions. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.
- Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
- Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Signaling Pathways and Logical Relationships


Experimental Workflow for Safety Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for the safety assessment of a chemical substance.

Logical Relationship of Safety Procedures

[Click to download full resolution via product page](#)

Caption: Logical relationship of safety procedures for handling hazardous chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. 1571-08-0 | CAS DataBase [m.chemicalbook.com]
- To cite this document: BenchChem. [Health and Safety Information for 4-Isobutoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348398#health-and-safety-information-for-4-isobutoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com